REACTION_CXSMILES
|
[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12](Cl)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>N1C=CC=CC=1>[CH3:1][C:2]([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:16])=[C:12]([N:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)[CH:13]=2)[C:8](=[O:17])[C:7]([C:18]([OH:20])=[O:19])=[CH:6]1)([CH3:4])[CH3:3]
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Name
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1-(1,1-dimethylethyl)-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Quantity
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0.3 g
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Type
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reactant
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Smiles
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CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
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Name
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|
Quantity
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0.3 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling the mixture
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was poured in 10 mL of 10% acetic acid
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Type
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FILTRATION
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Details
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After filtration of little insoluble the solution
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Type
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EXTRACTION
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Details
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extracted three times with dichloromethane
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Type
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CUSTOM
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Details
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After evaporation the resulting solid
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Type
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CUSTOM
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Details
|
obtained
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Type
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CUSTOM
|
Details
|
was purified in water
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Name
|
|
Type
|
product
|
Smiles
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CC(C)(C)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |